4-chloro-N-(2,4-dioxoimidazolidin-1-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-(2,4-dioxoimidazolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O4S/c10-6-1-3-7(4-2-6)18(16,17)12-13-5-8(14)11-9(13)15/h1-4,12H,5H2,(H,11,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYFZBLUUAUEFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-N-(2,4-dioxoimidazolidin-1-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,4-dioxoimidazolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
4-chloro-N-(2,4-dioxoimidazolidin-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
4-chloro-N-(2,4-dioxoimidazolidin-1-yl)benzenesulfonamide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as antimicrobial and anticancer activities, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,4-dioxoimidazolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Hydantoin-Based Derivatives
- 4-(3-Substituted-2,4-dioxoimidazolidin-1-yl)benzenesulfonamides (8a–8f) :
Derivatives such as 8f (4-(3-(4-chlorobenzyl)-2,4-dioxoimidazolidin-1-yl)benzenesulfonamide) exhibit variations in the hydantoin ring’s N3 position. Substitutions with ethyl, heptyl, allyl, or benzyl groups alter lipophilicity and melting points. For instance, 8f is a white solid with moderate yield (37%), synthesized via alkylation .- Key Property Differences :
- Lipophilicity : Heptyl-substituted derivatives (e.g., 8b) are more lipophilic than ethyl or allyl analogs, influencing membrane permeability.
Thioether-Linked Derivatives
- 4-Chloro-2-(alkylthio)-N-[imino(heteroaryl)methyl]benzenesulfonamides (11–14): These analogs (e.g., compound 11: 4-chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxoimidazolidinyl)methyl]benzenesulfonamide) incorporate thioether linkages and heteroaryl groups. Synthesis: Reactions involve thiols (e.g., 1-methylimidazole-2-thiol) with p-toluenesulfonic acid (PTSA) in toluene or dioxane . Physical Properties: Melting points range from 177–180°C (compound 11) to lower values for ethoxycarbonylmethylthio derivatives (compound 14), reflecting substituent flexibility .
Triazolone and Triazine Derivatives
- 4-Chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)benzenesulfonamides :
These derivatives replace the hydantoin with a triazolone ring. One compound demonstrated potent anticancer activity (GI₅₀ = 1.9–3.0 μM) against NCI-60 cell lines, highlighting the impact of heterocyclic modifications . - Triazine-Linked Analogs: Compounds like 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)benzenesulfonamides (20–157) utilize triazine moieties for enhanced hydrogen bonding, improving target engagement in QSAR-guided designs .
Enzyme Inhibition
- Carbonic Anhydrase (CA) Inhibition :
Hydantoin-containing benzenesulfonamides (e.g., 8a–8f) inhibit eukaryotic and human CAs, with potency influenced by N3 substituents. Benzyl groups (8d) enhance affinity due to π-π interactions with hydrophobic CA pockets .
Anticancer Activity
- Triazolone Derivatives : The introduction of a triazolone ring (e.g., 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)benzenesulfonamide) confers broad-spectrum antitumor activity, with micromolar efficacy against lung, colon, and breast cancer cell lines .
Biological Activity
4-Chloro-N-(2,4-dioxoimidazolidin-1-yl)benzenesulfonamide (CAS Number: 30458-49-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, enzyme inhibition, and structure-activity relationships (SAR).
The molecular formula of this compound is CHClNOS, with a molecular weight of 289.70 g/mol. The compound features a chloro group and an imidazolidinone moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 289.70 g/mol |
| CAS Number | 30458-49-2 |
| Purity | ≥ 98% |
Anticancer Activity
Recent studies have indicated that derivatives of sulfonamides exhibit significant anticancer properties. For instance, compounds similar to this compound have shown antiproliferative effects against various cancer cell lines. In vitro assays conducted on the NCI-60 cell line panel revealed that certain derivatives possess GI50 values ranging from 2.02 to 7.82 μM across different cancer types .
Case Study:
A study evaluating the anticancer activity of sulfonamide derivatives reported that compounds with specific substitutions showed enhanced activity against leukemia and solid tumors. Notably, the compound 4c demonstrated remarkable activity with a mean GI50 value of 3.24 μM against central nervous system cancer cell lines .
Enzyme Inhibition
The compound's potential as a protein tyrosine phosphatase (PTP1B) inhibitor has been explored through computational and experimental methods. PTP1B is a significant target in diabetes and obesity research due to its role in insulin signaling.
Key Findings:
- Inhibition Assays: Compounds related to this compound exhibited varying degrees of PTP1B inhibition. For example, one derivative showed an IC50 value of 2.07 µM against PTP1B, indicating strong inhibitory potential .
- Mechanism of Action: The inhibition mechanism involves binding to the active site of PTP1B, leading to enhanced insulin sensitivity and glucose uptake in cellular models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Modifications at specific positions on the benzenesulfonamide core significantly affect their pharmacological profiles.
| Modification | Effect on Activity |
|---|---|
| Chloro substitution | Increased potency |
| Imidazolidinone moiety | Enhanced enzyme inhibition |
Q & A
What synthetic methodologies are recommended for preparing 4-chloro-N-(2,4-dioxoimidazolidin-1-yl)benzenesulfonamide, and how can reaction yields be optimized?
Level: Basic
Answer:
The synthesis typically involves alkylation of 4-(2,4-dioxoimidazolidin-1-yl)benzenesulfonamide with a substituted benzyl bromide. Key steps include:
- Reagent Selection : Use potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) to facilitate nucleophilic substitution .
- Reaction Conditions : Stirring at room temperature for 3–5 hours, followed by precipitation with water.
- Purification : Filter the precipitate and wash with water and ether. Yields (37–61%) can be improved by optimizing stoichiometry (1:1 molar ratio of reactants) and extending reaction times for sluggish substitutions .
How can the crystal structure and conformational dynamics of this compound be analyzed experimentally?
Level: Basic
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination:
- Crystallization : Grow crystals via slow evaporation of ethanol or DCM solutions .
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) to measure torsion angles (e.g., C–SO₂–NH–C = 77.8°) and intermolecular interactions like N–H⋯O hydrogen bonds .
- Refinement Tools : Employ SHELXL for small-molecule refinement, ensuring proper handling of hydrogen bonding and van der Waals packing .
What strategies are effective for elucidating the structure-activity relationship (SAR) of this sulfonamide derivative?
Level: Advanced
Answer:
SAR studies require a combination of synthetic and computational approaches:
- Functional Group Variation : Synthesize analogs with substituents like 4-chlorobenzyl or 4-cyanobenzyl to assess electronic/hydrophobic effects on activity .
- Biological Assays : Test inhibitory concentrations (e.g., IC₅₀, MIC) against target enzymes or pathogens. For example, benzimidazole-sulfonamide hybrids show IC₅₀ values in the low micromolar range against cancer cells .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to carbonic anhydrases or antimicrobial targets .
How should researchers address discrepancies in reported biological activity data for sulfonamide analogs?
Level: Advanced
Answer:
Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing (e.g., consistent MIC determination using broth microdilution) .
- Structural Validation : Confirm compound identity/purity via ¹H/¹³C NMR and HRMS to rule out impurities affecting bioactivity .
- Meta-Analysis : Compare data across studies with similar substitution patterns (e.g., chlorine vs. methyl groups) to identify trends .
What advanced techniques are recommended for assessing the compound’s purity and stability under experimental conditions?
Level: Advanced
Answer:
- Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients (e.g., 70:30 v/v) to quantify purity (>95%) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via LC-MS for decomposition products .
- Thermal Analysis : Differential scanning calorimetry (DSC) can detect polymorphic transitions or melting point deviations .
How can researchers design experiments to evaluate the compound’s mechanism of action in anticancer or antimicrobial contexts?
Level: Advanced
Answer:
- Apoptosis Assays : Treat cancer cells (e.g., MCF-7, HeLa) and measure caspase-3/7 activation via fluorometric kits .
- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., hCA II, IX) using stopped-flow CO₂ hydration assays. IC₅₀ values <1 µM indicate high potency .
- Resistance Studies : Expose bacterial strains (e.g., E. coli, S. aureus) to sub-MIC doses for 10 generations to assess resistance development .
What computational tools are suitable for predicting the pharmacokinetic properties of this compound?
Level: Advanced
Answer:
- ADME Prediction : Use SwissADME to estimate logP (~2.5), solubility (~32 µg/mL), and blood-brain barrier permeability .
- Metabolic Stability : Simulate cytochrome P450 interactions via Schrödinger’s MetaSite to identify vulnerable sites for oxidation .
- Toxicity Profiling : Run ProTox-II to predict hepatotoxicity and mutagenicity risks based on structural alerts .
How can conformational analysis inform the design of derivatives with improved target selectivity?
Level: Advanced
Answer:
- Torsional Profiling : Compare SC-XRD data (e.g., sulfonyl-anilino ring tilt angles of 87.9° vs. 56.5° in analogs) to optimize steric fit in enzyme active sites .
- Dynamic Simulations : Perform molecular dynamics (GROMACS) to analyze ligand-receptor stability over 100-ns trajectories .
- Pharmacophore Modeling : Define essential features (e.g., sulfonamide NH as H-bond donor) using MOE or Phase .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
